3-Amino-4-methyl-4'-(trifluoromethyl)biphenyl
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Overview
Description
3-Amino-4-methyl-4’-(trifluoromethyl)biphenyl is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of an amino group, a methyl group, and a trifluoromethyl group attached to the biphenyl structure. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and reactivity of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-methyl-4’-(trifluoromethyl)biphenyl can be achieved through various methods, including Suzuki-Miyaura coupling reactions. This method involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst. The reaction conditions typically include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-methyl-4’-(trifluoromethyl)biphenyl undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
3-Amino-4-methyl-4’-(trifluoromethyl)biphenyl has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 3-Amino-4-methyl-4’-(trifluoromethyl)biphenyl involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to specific enzymes or receptors, leading to inhibition or activation of biological pathways. The amino group can participate in hydrogen bonding, further influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4-(trifluoromethyl)benzonitrile
- 4-(trifluoromethyl)-1,1-biphenyl
- 2,2’-di(trifluoromethyl)-4,4’-diaminobiphenyl
Uniqueness
3-Amino-4-methyl-4’-(trifluoromethyl)biphenyl is unique due to the presence of both a methyl and a trifluoromethyl group on the biphenyl structure. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H12F3N |
---|---|
Molecular Weight |
251.25 g/mol |
IUPAC Name |
2-methyl-5-[4-(trifluoromethyl)phenyl]aniline |
InChI |
InChI=1S/C14H12F3N/c1-9-2-3-11(8-13(9)18)10-4-6-12(7-5-10)14(15,16)17/h2-8H,18H2,1H3 |
InChI Key |
ISQZQUFBFKWZCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)N |
Origin of Product |
United States |
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